
(2R)-2-(3-Phenylcyclobutyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Phenylcyclobutyl)propan-1-amine, also known as PCPr, is a novel psychoactive substance that belongs to the class of cycloalkylamines. It is a chiral compound that exists in two enantiomeric forms, (R)-PCPr and (S)-PCPr. (R)-PCPr is the active enantiomer that has shown promising results in scientific research applications.
Mecanismo De Acción
The exact mechanism of action of (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including neurotransmission and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective and antidepressant effects.
Biochemical and physiological effects:
(R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine has been shown to increase extracellular levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine has been shown to have a low affinity for the NMDA receptor, which may contribute to its low toxicity compared to other cycloalkylamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine also has a low toxicity profile, which makes it a safer alternative to other cycloalkylamines. However, the synthesis of (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine is a challenging process that requires specialized equipment and expertise. The high cost of synthesis may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine. One area of interest is its potential as a treatment for substance abuse disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential as a neuroprotective agent. (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine has been shown to increase the expression of BDNF, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to investigate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction is carried out in the presence of a Lewis acid catalyst, which helps in the formation of the cyclobutane ring. The final product is obtained after chromatographic purification and recrystallization. The synthesis of (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
(R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic properties in animal models. (R)-(2R)-2-(3-Phenylcyclobutyl)propan-1-amine has also been investigated for its potential as a treatment for substance abuse disorders. It has been found to reduce cocaine-seeking behavior in rats, suggesting that it may be useful in the treatment of cocaine addiction.
Propiedades
IUPAC Name |
(2R)-2-(3-phenylcyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-13(8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3/t10-,12?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHUIOWQXYLBOY-PKSQDBQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B2456026.png)
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid methyl ester](/img/structure/B2456027.png)
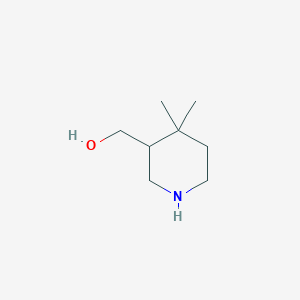
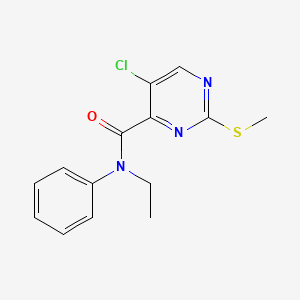
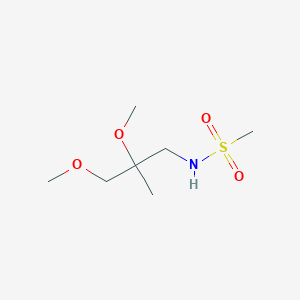
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2456032.png)

![3-(3,4-dimethylphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2456037.png)
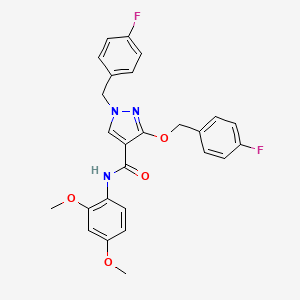
![5-Chloro-6-fluoro-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2456041.png)
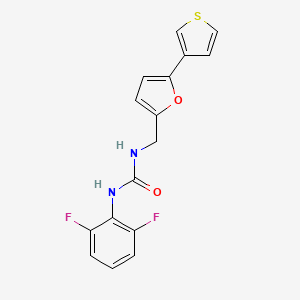

![N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2456047.png)
![N-(2,4-difluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2456049.png)